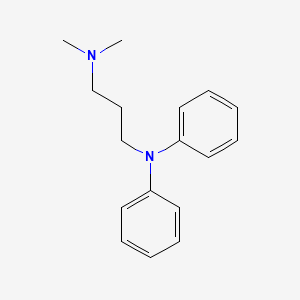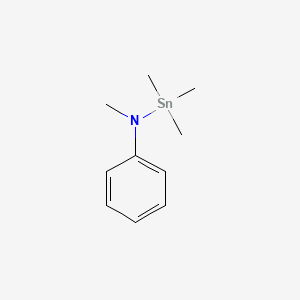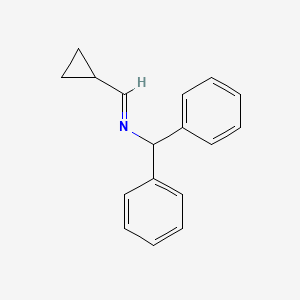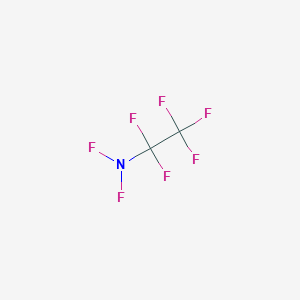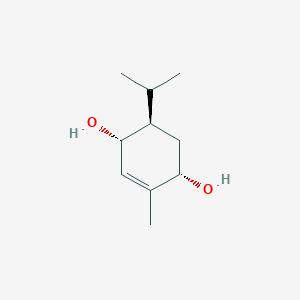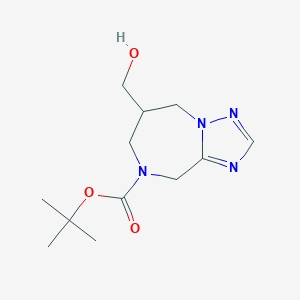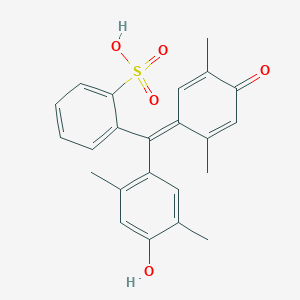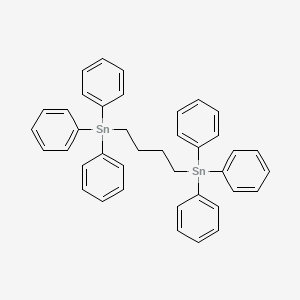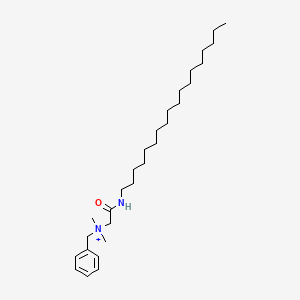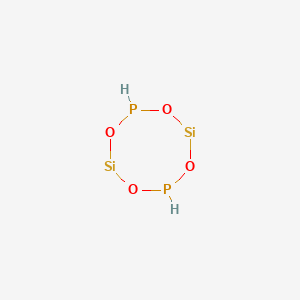![molecular formula C15H16O3 B14747688 (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is a complex organic compound characterized by its spirocyclic structure This compound features a unique arrangement where a spiro linkage connects two cyclic systems, specifically an indene and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic structure. The reaction conditions often include:
Temperature: Moderate to high temperatures (60-120°C) to facilitate the cycloaddition.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride to enhance the reaction rate.
Solvents: Non-polar solvents like toluene or dichloromethane to dissolve the reactants and maintain reaction homogeneity.
Industrial Production Methods: Industrial-scale production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxy group can undergo demethylation to form a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, modulating their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Spiro[cyclohexane-1,2’-indene]-1’-one: Lacks the hydroxyl and methoxy groups, resulting in different reactivity and applications.
4-hydroxy-6-methoxyindene: Similar functional groups but lacks the spirocyclic structure, affecting its chemical properties and biological activity.
Uniqueness: (3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4’-cyclohex-2-ene]-1’-one is unique due to its combination of spirocyclic structure and functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C15H16O3 |
|---|---|
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one |
InChI |
InChI=1S/C15H16O3/c1-18-12-8-10-2-5-15(14(10)13(17)9-12)6-3-11(16)4-7-15/h3,6,8-9,17H,2,4-5,7H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
MVYJADZNMQXLJB-OAHLLOKOSA-N |
Isomerische SMILES |
COC1=CC2=C(C(=C1)O)[C@]3(CCC(=O)C=C3)CC2 |
Kanonische SMILES |
COC1=CC2=C(C(=C1)O)C3(CCC(=O)C=C3)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


